molecular formula C12H13NO2S2 B2973201 N,5-dimethyl-N-phenylthiophene-2-sulfonamide CAS No. 620103-94-8

N,5-dimethyl-N-phenylthiophene-2-sulfonamide

Cat. No. B2973201
CAS RN: 620103-94-8
M. Wt: 267.36
InChI Key: IMVQGXXLNRKHKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N,5-dimethyl-N-phenylthiophene-2-sulfonamide” is a chemical compound that belongs to the class of thiophene derivatives . Thiophene derivatives have been of interest to scientists due to their potential biological activity and their role in the development of advanced compounds with a variety of biological effects .

Scientific Research Applications

  • Fluorescent Molecular Probes :

    • N,5-dimethyl-N-phenylthiophene-2-sulfonamide has been studied for its use in fluorescent molecular probes. Compounds similar to it show solvent-dependent fluorescence, useful in developing ultrasensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).
  • Drug Binding Studies :

    • Research has been conducted on fluorescent probes like 5-dimethylaminonaphthalene-1-sulfonamide, which function as markers for drug binding sites on human serum albumin. This type of research is crucial for understanding drug-protein interactions (Sudlow et al., 1976).
  • Chemical Synthesis :

    • This compound-related compounds have been used in the synthesis of 2-(phenylthio)phenols via copper(I)-catalyzed tandem transformations. These types of reactions are important in organic chemistry and material science (Xu et al., 2010).
  • Fuel Desulfurization :

    • Studies on compounds like 2,5-dimethylthiophene, a relative of this compound, have shown their presence in diesel fuels and their reactivity in oxidative desulfurization processes. This research is significant for environmental chemistry and engineering (Caero et al., 2005).
  • Heterocyclic Chemistry :

    • Research involving N-sulfonylalkylamines, chemically related to this compound, has contributed to the understanding of various s,n-heterocycles, which are important in pharmaceutical chemistry (Tornus et al., 1995).
  • Urease Inhibition and Antibacterial Properties :

    • Thiophene sulfonamide derivatives, including compounds like 5-Phenylthiophene-2-sulfonamide, have been synthesized for their urease inhibition and hemolytic activities, as well as for their antibacterial properties. These studies are crucial for developing new pharmaceuticals and understanding biochemical pathways (Noreen et al., 2017).
  • Tautomeric Behavior Studies :

    • Investigations on tautomeric forms of sulfonamide derivatives, similar to this compound, have been conducted using spectroscopic methods. This research is significant in understanding the molecular conformation in relation to pharmaceutical and biological activities (Erturk et al., 2016).
  • Molecular Docking and DFT Calculations :

    • Studies on benzenesulfonamide derivatives involve molecular docking and density functional theory (DFT) calculations to evaluate their chemical reactivity and potential biological activities. This type of research is important for drug discovery and molecular modeling (Fahim & Shalaby, 2019).
  • Neuroscience Research :

    • Dimethyl sulfoxide, a solvent used in neuroscience research, has been studied for its effects on ion currents and calcium influx in neurons, as well as for its protective properties against excitotoxic death. This research is crucial for understanding neuronal mechanisms and potential therapeutic applications (Lu & Mattson, 2001).
  • Carbonic Anhydrase and Acetylcholinesterase Inhibitors :

    • Sulfonamide derivatives have been synthesized and tested for their inhibitory effects on carbonic anhydrase and acetylcholinesterase enzymes. This research is important for developing treatments for diseases like Alzheimer's (Ozgun et al., 2019).

Mechanism of Action

properties

IUPAC Name

N,5-dimethyl-N-phenylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S2/c1-10-8-9-12(16-10)17(14,15)13(2)11-6-4-3-5-7-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVQGXXLNRKHKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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